molecular formula C8H8N4O3 B11896223 7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid

7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid

Cat. No.: B11896223
M. Wt: 208.17 g/mol
InChI Key: YHIOHTNQPSPZQW-UHFFFAOYSA-N
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Description

7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization to form the target compound . The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include substituted imidazo[4,5-b]pyridine derivatives, which can exhibit diverse chemical and biological properties.

Scientific Research Applications

7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: The compound is used in the development of novel materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: The parent compound with similar structural features.

    Imidazo[1,2-a]pyridine: Another heterocyclic compound with a different fusion pattern.

    Purine: A biologically important compound with a similar fused ring system.

Uniqueness

7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H8N4O3

Molecular Weight

208.17 g/mol

IUPAC Name

7-amino-1-methyl-5-oxo-4H-imidazo[4,5-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H8N4O3/c1-12-2-10-6-5(12)4(9)3(8(14)15)7(13)11-6/h2H,1H3,(H,14,15)(H3,9,11,13)

InChI Key

YHIOHTNQPSPZQW-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=C(C(=O)N2)C(=O)O)N

Origin of Product

United States

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